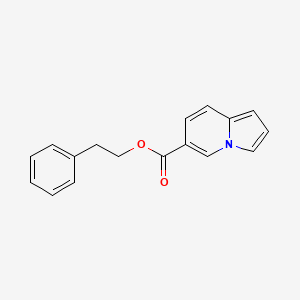

Phenethyl indolizine-6-carboxylate

Description

Phenethyl indolizine-6-carboxylate is an indolizine derivative characterized by a phenethyl ester group at the 6-position of the indolizine core. Indolizines are bicyclic heterocyclic compounds with a pyrrole ring fused to a pyridine ring, offering a versatile scaffold for medicinal chemistry due to their structural similarity to indoles and diverse bioactivities.

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

2-phenylethyl indolizine-6-carboxylate |

InChI |

InChI=1S/C17H15NO2/c19-17(20-12-10-14-5-2-1-3-6-14)15-8-9-16-7-4-11-18(16)13-15/h1-9,11,13H,10,12H2 |

InChI Key |

CBBSJXPPQIVNEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=CN3C=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethyl indolizine-6-carboxylate can be achieved through several methods. One common approach involves the use of pyridine or pyrrole scaffolds. The synthesis typically involves the formation of the indolizine core through cyclization reactions. For example, the Scholtz or Chichibabin reactions are classical methodologies used for the synthesis of indolizines . Transition metal-catalyzed reactions and oxidative coupling approaches have also been developed to achieve specific substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenethyl indolizine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Phenethyl indolizine-6-carboxylate has shown promising results in the field of cancer research. Its structural properties allow it to interact with multiple biological targets, making it a potential candidate for developing multitarget anticancer agents.

- Case Study: Inhibition of Tumor Growth

- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 6.10 | Induces apoptosis, inhibits proliferation |

| A549 (Lung) | 8.25 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have indicated that it can significantly reduce the production of inflammatory markers in macrophage cell lines.

- Case Study: In Vitro Anti-inflammatory Activity

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| This compound Treatment | 300 | 250 |

Synthesis and Functionalization

This compound can be synthesized through various methods, including palladium-catalyzed reactions and Friedel-Crafts type hydroxyalkylation. These synthetic routes allow for the introduction of diverse functional groups, enhancing the compound's biological activity.

Synthetic Routes

- Palladium-Catalyzed Synthesis : This method allows for the generation of reactive intermediates that can be further functionalized to yield phenethyl indolizine derivatives.

- Friedel-Crafts Hydroxyalkylation : Utilizing hexafluoroisopropanol as a solvent, this method provides a high-yielding route to introduce hydroxyl groups at the C3 position of the indolizine scaffold.

Material Science Applications

Beyond medicinal applications, this compound is being explored for its potential use in materials science, particularly in the development of organic semiconductors and sensors.

Organic Electronics

The electronic properties of phenethyl indolizine derivatives make them suitable candidates for organic light-emitting diodes (OLEDs) and photovoltaic devices due to their ability to form stable thin films with desirable charge transport properties.

Mechanism of Action

The mechanism of action of Phenethyl indolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to exert its therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among indolizine derivatives include substituent type (halogens, nitro, methoxy), ester group position (1-, 6-, or 7-carboxylate), and side-chain modifications. These alterations significantly impact melting points, solubility, and reactivity.

Table 1: Structural and Physical Properties of Selected Indolizine Derivatives

Key Observations :

Table 2: Bioactivity Comparison

Key Findings :

- Phenethyl Group Impact : In CAPE analogs, the phenethyl group enhances radical scavenging when paired with a 1–2 carbon linker to the catechol ring. This suggests that the phenethyl moiety in this compound may similarly amplify bioactivity, though empirical validation is needed .

Biological Activity

Phenethyl indolizine-6-carboxylate is a compound belonging to the indolizine class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Indolizines

Indolizines are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including antimicrobial , anti-inflammatory , analgesic , and anticancer effects. The structural modifications in indolizines can significantly influence their biological activity, making them a valuable scaffold in drug discovery .

1. Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that indolizine derivatives can inhibit tumor growth in various cancer cell lines. For instance, a study evaluated several indolizine derivatives against the NCI 60 human tumor cell line panel, revealing significant inhibitory activity against breast cancer cells (MCF7 and T-47D) .

Table 1: Anticancer Activity of Indolizine Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 4b | Breast (MCF7) | < 10 | |

| 6a | Breast (T-47D) | < 10 | |

| 4a | Colorectal (HT-29) | 25 | |

| 4f, 4h, 4j, 4m | Colorectal (RKO) | < 50 |

2. Antioxidant Properties

Indolizines, including this compound, have demonstrated strong antioxidant activities. Studies have shown that these compounds can inhibit lipid peroxidation effectively, with IC50 values below 1 µM, suggesting their potential use as antioxidant agents in therapeutic applications .

3. Anti-inflammatory and Analgesic Effects

Indolizines have also been reported to possess anti-inflammatory and analgesic properties. These effects are likely mediated through inhibition of pro-inflammatory cytokines and modulation of pain pathways. Specific studies have documented the ability of certain indolizine derivatives to reduce inflammation in animal models .

The mechanisms by which this compound exerts its biological effects include:

- DNA Intercalation : The planar structure of indolizines allows them to intercalate into DNA, potentially leading to cytotoxic effects on rapidly dividing cancer cells .

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as α-glucosidase and cyclooxygenase .

Study on Anticancer Activity

In a notable study by Danac et al. (2015), various indolizine derivatives were screened for their anticancer activity against different cell lines. The results indicated that certain compounds exhibited selective cytotoxicity towards breast cancer cells while showing moderate activity against leukemia and lung cancer cell lines . This highlights the potential for developing targeted therapies based on the indolizine scaffold.

Antioxidant Study

Baidya and Das (2004) conducted research demonstrating that certain indolizine derivatives effectively inhibited lipid peroxidation in vitro. Their findings support the notion that these compounds could play a role in preventing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.